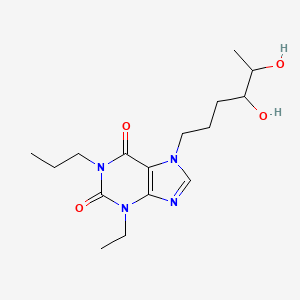![molecular formula C16H30N2 B14410817 7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane CAS No. 80883-83-6](/img/structure/B14410817.png)
7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,15-Dimethyl-7,15-diazadispiro[515~8~3~6~]hexadecane is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the diazadispiro family, which is known for its sterically hindered nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane undergoes various chemical reactions, including:
Substitution Reactions: Due to the sterically hindered nitrogen atoms, substitution reactions are limited.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Cyanogen Bromide: for cyano derivatives.
Nitrosyl Chloride: for nitroso derivatives.
Sulfenyl Chloride: for sulfenyl derivatives.
Chlorine: for chloro derivatives.
Major Products
The major products formed from these reactions are the substituted derivatives mentioned above, which can be further utilized in various chemical applications.
Scientific Research Applications
7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized as a stabilizer in polymer production due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane involves its interaction with molecular targets through its sterically hindered nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and biological behavior. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecane: The parent compound without the methyl groups.
7-Methyl-15-octyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-14,16-dione: A derivative with additional functional groups.
Uniqueness
7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane is unique due to the presence of two methyl groups at the spiro centers, which adds to its steric hindrance and influences its reactivity and stability. This makes it distinct from other similar compounds and provides unique opportunities for research and application.
Properties
CAS No. |
80883-83-6 |
|---|---|
Molecular Formula |
C16H30N2 |
Molecular Weight |
250.42 g/mol |
IUPAC Name |
7,15-dimethyl-7,15-diazadispiro[5.1.58.36]hexadecane |
InChI |
InChI=1S/C16H30N2/c1-17-13-15(9-5-3-6-10-15)18(2)16(14-17)11-7-4-8-12-16/h3-14H2,1-2H3 |
InChI Key |
ICEXSLHQLKSRNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCCCC2)N(C3(C1)CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide](/img/structure/B14410735.png)
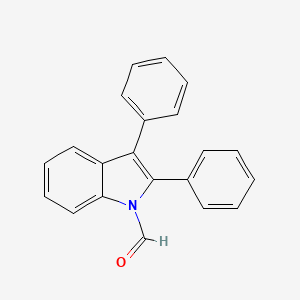

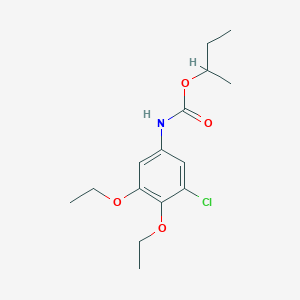

![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)
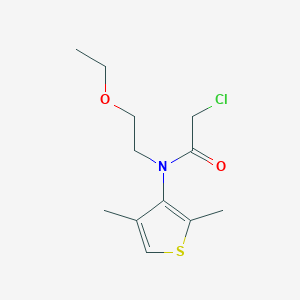
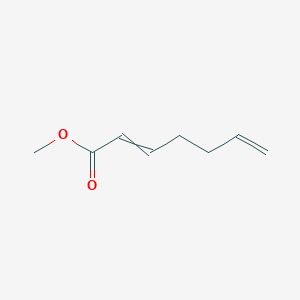
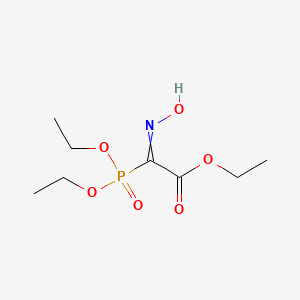
![5-Methylidenespiro[3.5]nonan-1-one](/img/structure/B14410804.png)
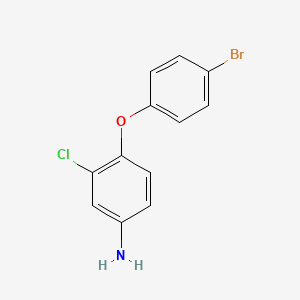
![8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14410811.png)
![N,N-Dimethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14410814.png)
